molecular formula C11H13NO B1316485 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone CAS No. 82771-59-3

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

Cat. No.: B1316485
CAS No.: 82771-59-3
M. Wt: 175.23 g/mol
InChI Key: KKJBHMRJVQULAV-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H13NO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in research settings, particularly in the fields of medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

The primary targets of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given the broad range of biological activities associated with THIQ compounds, it is plausible that multiple pathways could be affected. These could potentially include pathways related to infective pathogens and neurodegenerative disorders .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 229-230°c . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its classification as a thiq compound, it is likely to have effects on various infective pathogens and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in biochemical pathways. Additionally, this compound may form hydrogen bonds with specific amino acid residues in the active sites of enzymes, further influencing their activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the stress response and apoptosis . This compound can also alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light or high temperatures can lead to its degradation, resulting in reduced efficacy and altered biological activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of catecholamines, such as phenylethanolamine N-methyltransferase . Additionally, it can affect metabolic flux by altering the levels of key metabolites, leading to changes in overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to manage the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBHMRJVQULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510736
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82771-59-3
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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